molecular formula C15H11ClN2 B1276303 1-Benzyl-4-chlorophthalazine CAS No. 40848-53-1

1-Benzyl-4-chlorophthalazine

Cat. No.: B1276303
CAS No.: 40848-53-1
M. Wt: 254.71 g/mol
InChI Key: COIJTZLLJUXFNV-UHFFFAOYSA-N
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Description

1-Benzyl-4-chlorophthalazine is a synthetic compound that has garnered significant attention in both research and industrial sectors due to its potential applications across various fields. This compound belongs to the group of phthalazine derivatives, characterized by the presence of a phthalazine base structure. The molecular formula of this compound is C15H11N2Cl, and it is known for its unique chemical properties .

Scientific Research Applications

1-Benzyl-4-chlorophthalazine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-chlorophthalazine can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with benzylamine, followed by chlorination. The reaction conditions typically include the use of a solvent such as dichloromethane and a chlorinating agent like thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-chlorophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chlorophthalazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Comparison: 1-Benzyl-4-chlorophthalazine stands out due to its unique combination of a benzyl group and a chlorinated phthalazine structure. This combination imparts distinct chemical properties, making it more reactive in certain substitution reactions compared to its analogs. Additionally, the presence of the chlorine atom enhances its potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-benzyl-4-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-15-13-9-5-4-8-12(13)14(17-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIJTZLLJUXFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423324
Record name 1-benzyl-4-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40848-53-1
Record name 1-Benzyl-4-chlorophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40848-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-4-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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